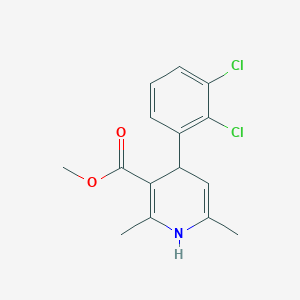

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the 1,4-dihydropyridine class. This class of compounds is well-known for its significant role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases . The compound’s structure includes a dihydropyridine ring substituted with a 2,3-dichlorophenyl group, two methyl groups, and a carboxylate ester group.

Mécanisme D'action

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Méthodes De Préparation

. This method employs two equivalents of ethyl acetoacetate, one equivalent of an aldehyde, and a nitrogen source under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .

Analyse Des Réactions Chimiques

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted esters and amides .

Applications De Recherche Scientifique

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine calcium channel blockers such as:

Amlodipine: Known for its longer half-life and sustained action compared to other dihydropyridines.

Felodipine: Shares a similar mechanism of action but differs in its pharmacokinetic profile and specific clinical uses

These compounds highlight the uniqueness of this compound in terms of its specific substituents and their impact on its pharmacological properties.

Activité Biologique

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are widely recognized for their biological activities, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H17Cl2NO4

- Molecular Weight : 370.23 g/mol

- CAS Number : 91189-59-2

- IUPAC Name : this compound

1,4-DHPs primarily act as L-type calcium channel blockers , which inhibit the influx of calcium ions into cells. This action is crucial for reducing vascular resistance and managing hypertension. Additionally, some studies suggest that these compounds may also interact with T-type calcium channels, potentially offering therapeutic benefits in neurological conditions .

Antihypertensive Effects

The primary application of this compound is in the treatment of hypertension. As a calcium channel blocker, it helps in relaxing blood vessels and lowering blood pressure. The compound's structural modifications can enhance its selectivity and potency against specific calcium channels .

Neuroprotective Potential

Recent research indicates that certain derivatives of 1,4-DHPs may exhibit neuroprotective effects by modulating calcium influx in neuronal cells. This property could make them candidates for treating conditions like epilepsy and chronic pain .

Antitubercular Activity

Some studies have highlighted the potential of modified 1,4-DHP compounds in combating tuberculosis. The incorporation of lipophilic groups has been shown to enhance their anti-tubercular activity significantly .

Study on Calcium Channel Blockers

A study conducted on various 1,4-DHP derivatives demonstrated that modifications at the ester moiety could yield compounds with increased selectivity for T-type calcium channels over L-type channels. This selectivity is essential for developing drugs targeting pain pathways without affecting cardiovascular function .

Photostability Assessment

Research assessing the photostability of 1,4-DHPs indicated that these compounds are sensitive to light exposure, leading to degradation products that may affect their efficacy. The study employed quantitative structure–activity relationship (QSAR) models to predict stability and guide further synthetic modifications .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of this compound compared to other notable 1,4-DHP derivatives:

| Compound Name | Calcium Channel Activity | Antihypertensive Efficacy | Neuroprotective Effects | Antitubercular Activity |

|---|---|---|---|---|

| This compound | L-type & T-type | High | Potential | Moderate |

| Nifedipine | L-type | High | None | Low |

| Amlodipine | L-type | High | None | None |

| New Derivative with Lipophilic Groups | T-type Selective | Moderate | Potential | High |

Propriétés

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7,11,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZHDDQUXWJPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.